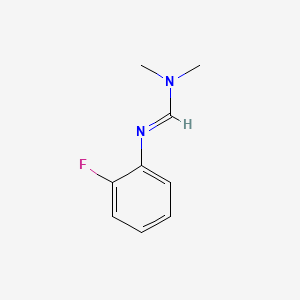

Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl-

CAS No.: 53666-09-4

Cat. No.: VC16506273

Molecular Formula: C9H11FN2

Molecular Weight: 166.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53666-09-4 |

|---|---|

| Molecular Formula | C9H11FN2 |

| Molecular Weight | 166.20 g/mol |

| IUPAC Name | N'-(2-fluorophenyl)-N,N-dimethylmethanimidamide |

| Standard InChI | InChI=1S/C9H11FN2/c1-12(2)7-11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |

| Standard InChI Key | FQHNALCZBWNJJG-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C=NC1=CC=CC=C1F |

Introduction

Chemical Identification and Structural Properties

Spectroscopic and Computational Data

Table 1: Predicted Physicochemical Properties

The electron-withdrawing fluorine atom likely stabilizes the molecular ion in mass spectrometry, analogous to the chloro derivative’s fragmentation patterns .

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via aminolysis of DMF-DMA (N,N-dimethylformamide dimethyl acetal) with 2-fluoroaniline, following protocols established for chloro analogs :

Key conditions:

-

Solvent: Anhydrous toluene or THF

-

Catalyst: Triethylamine (5–10 mol%)

Reactivity and Functionalization

Methanimidamides undergo Dimroth rearrangement under acidic or thermal conditions, enabling access to heterocyclic scaffolds. For example, condensation with electron-deficient anilines could yield fluorinated pyrimidine derivatives, as demonstrated in thieno[2,3-d]pyrimidine syntheses .

Physicochemical and Spectroscopic Characterization

Mass Spectrometry

The chloro analog (C₉H₁₁ClN₂) exhibits a base peak at m/z 182.65 ([M]⁺) with fragments at m/z 167.6 ([M–CH₃]⁺) and m/z 139.5 ([M–Cl]⁺) . For the fluoro derivative:

-

Expected base peak: m/z 166.20 ([M]⁺)

-

Key fragments: m/z 151.1 ([M–CH₃]⁺), m/z 123.1 ([M–F]⁺).

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.25–7.15 (m, 1H, Ar–H)

-

δ 6.95–6.85 (m, 3H, Ar–H)

-

δ 3.10 (s, 6H, N(CH₃)₂)

-

δ 2.95 (s, 2H, NH).

¹³C NMR:

Biological and Industrial Applications

Material Science Applications

The compound’s electron-deficient aromatic ring makes it a candidate for:

-

Ligands in catalysis: Coordinating transition metals (e.g., Pd, Cu) for cross-coupling reactions.

-

Polymer additives: Stabilizing agents against thermal degradation.

Future Research Directions

-

Synthetic optimization: Microwave-assisted synthesis to improve yield and purity.

-

Biological screening: Anticancer, antimicrobial, and kinase inhibition assays.

-

Computational studies: DFT calculations to predict reactivity and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume